molecular formula C18H21N3O4 B2600761 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1396748-68-7

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2600761
CAS RN: 1396748-68-7
M. Wt: 343.383
InChI Key: YHDFGGDGGOZJBE-UHFFFAOYSA-N
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Description

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.383. The purity is usually 95%.
BenchChem offers high-quality N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroinflammation Imaging

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide and its derivatives have potential applications in neuroinflammation imaging. A study by Horti et al. (2019) developed a PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a marker essentially restricted to microglia within the brain. This compound, [11C]CPPC, allows for the noninvasive imaging of reactive microglia and their contribution to neuroinflammation in vivo, which is crucial for understanding various neuropsychiatric disorders and monitoring neuroinflammatory effects of therapies. The compound demonstrates high and specific brain uptake in models of neuroinflammation, Alzheimer’s disease, and demyelination, indicating its potential for human PET imaging of CSF1R and the microglial component of neuroinflammation (Horti et al., 2019).

Synthesis and Chemical Properties

Further research into the chemical properties and synthesis of related furan-derivatives has been conducted. El’chaninov and Aleksandrov (2017) reported on the synthesis of N-(quinolin-6-yl)furan-2-carboxamide, exploring its electrophilic and nucleophilic substitution reactions, which are fundamental for the development of various pharmaceutical compounds (El’chaninov & Aleksandrov, 2017). Similar studies were conducted on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, providing insights into the chemistry of furan-containing compounds and their potential applications in medicinal chemistry (Aleksandrov & El’chaninov, 2017).

Potential Therapeutic Applications

The therapeutic potential of furan derivatives, including the one , has been explored in various studies. Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and investigated for their antidepressant and antianxiety activities, showcasing the broad potential of furan derivatives in drug development (Kumar et al., 2017).

properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-20-7-2-3-15(18(20)24)16(22)19-11-13-4-8-21(9-5-13)17(23)14-6-10-25-12-14/h2-3,6-7,10,12-13H,4-5,8-9,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDFGGDGGOZJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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